![molecular formula C18H17N3O2S B2923905 Benzo[b]thiophen-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034576-47-9](/img/structure/B2923905.png)

Benzo[b]thiophen-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

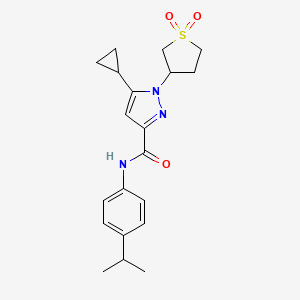

Benzo[b]thiophen-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Serotonin Receptor Affinity

This compound has been evaluated for its affinity towards 5-HT1A serotonin receptors . The arylpiperazine moiety and benzo[b]thiophene ring substitutions play a significant role in binding affinity. One of the analogues showed a micromolar affinity, indicating potential applications in the treatment of psychiatric disorders such as depression and anxiety .

Antimicrobial Properties

Benzothiophene derivatives have been tested for their antimicrobial properties against various microorganisms. Some compounds have shown high antibacterial activity against S. aureus , and others have potential as antifungal agents . This suggests their use in developing new antimicrobial therapies.

Antioxidant Capacity

Certain benzothiophene derivatives have demonstrated high antioxidant capacities, surpassing that of the reference antioxidant trolox. This indicates their potential application as antioxidants in pharmaceuticals or as dietary supplements .

Anticancer Activity

The structural framework of benzothiophene is known to be present in pharmaceuticals used for the treatment of cancer, such as Raloxifene. The compound could be explored for its anticancer properties, given the known activity of similar structures .

STING Agonistic Activity

Benzo[b]thiophene derivatives have been designed as potential STING agonists. These compounds could play a role in immunotherapy and the treatment of diseases where the STING pathway is implicated .

Antifungal and Antibacterial Agents

The compound has shown promise in the development of new classes of antifungal and antibacterial agents. The biological screening identified compounds with promising antimicrobial potential, which could lead to the development of new treatments for infectious diseases .

Mechanism of Action

Mode of Action

It is known that many compounds with similar structures interact with their targets through π–π* transitions . These interactions can lead to changes in the conformation and activity of the target molecules, which can have downstream effects on cellular processes.

Biochemical Pathways

Compounds with similar structures have been shown to affect various biological activities such as anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The downstream effects of these activities can include changes in cell signaling, gene expression, and metabolic processes.

Pharmacokinetics

Many heterocyclic compounds, which include this compound, are known to have high chemotherapeutic values and are used in the development of novel drugs . These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy.

Result of Action

Based on the broad range of biological activities associated with similar compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

1-benzothiophen-2-yl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c22-17(16-11-13-5-1-2-7-15(13)24-16)21-10-3-6-14(12-21)23-18-19-8-4-9-20-18/h1-2,4-5,7-9,11,14H,3,6,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIQNIPNTHWHFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3S2)OC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophen-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-(3-methylbenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2923823.png)

![N-(4-methoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2923828.png)

![3-Bromo-6,7-dihydropyrrolo[2,3-c]azepine-4,8(1H,5H)-dione](/img/structure/B2923829.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2923833.png)

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2923840.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)quinoline-2-carboxamide](/img/structure/B2923841.png)

![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2923842.png)

![N-benzyl-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2923845.png)